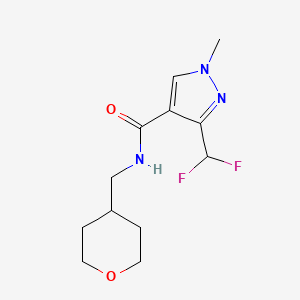
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery.
Wirkmechanismus
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide exerts its effects through the inhibition of specific enzymes, such as DPP-4 and cathepsin K. DPP-4 is involved in the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to increased levels of incretin hormones and improved glucose regulation. Cathepsin K is involved in the breakdown of bone tissue, and inhibition of this enzyme by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to decreased bone resorption.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes such as DPP-4 and cathepsin K, 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been shown to have anti-inflammatory properties. It has been suggested that 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its specificity for certain enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide. One area of interest is the development of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide-based drugs for the treatment of diabetes and other metabolic disorders. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide and its potential effects on other physiological processes.
Synthesemethoden
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a catalyst such as triethylamine (TEA).
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in the regulation of glucose metabolism and bone resorption, respectively. 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-17-7-9(10(16-17)11(13)14)12(18)15-6-8-2-4-19-5-3-8/h7-8,11H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTWYMVMCAAKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

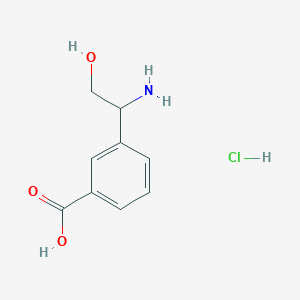
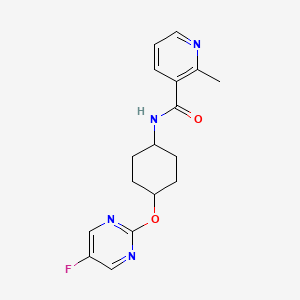
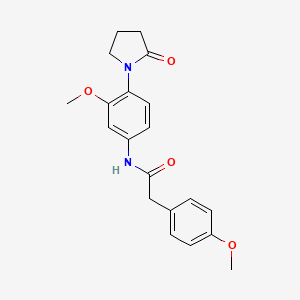


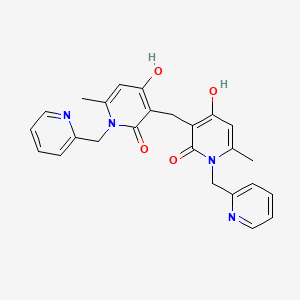
![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2604994.png)
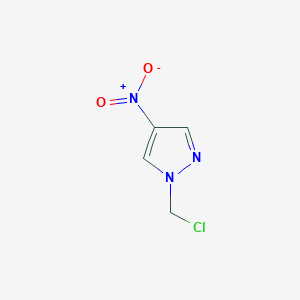
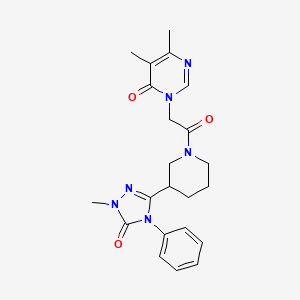
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2604999.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)
